
Pentakis(dimethylamino)tantalum(V)
Overview
Description
Pentakis(dimethylamino)tantalum(V), also known as PDMAT, TADMA, Ta(NMe2)5, or Tantalum dimethylamide, is an organometallic compound of tantalum . It is a colorless solid that is soluble in organic solvents . It hydrolyzes readily to release dimethylamine . It is commercially available as an orange solid .
Molecular Structure Analysis
The molecular formula of Pentakis(dimethylamino)tantalum(V) is C10H30N5Ta . The number of electrons in each of tantalum’s shells is [2, 8, 18, 32, 11, 2] and its electron configuration is [Xe] 4f 14 5d 3 6s 2 .Chemical Reactions Analysis
Pentakis(dimethylamino)tantalum(V) is a volatile solid CVD precursor to tantalum nitride (TaN) thin films . It also yields tantalum oxide (Ta2O5) thin films when O2, H2O, NO, or H2O2 is present during the deposition process .Physical And Chemical Properties Analysis
Pentakis(dimethylamino)tantalum(V) has a molecular weight of 401.33 g/mol . It is a solid that sublimes at 90°C (0.5 mmHg) . It is soluble in ethers, hydrocarbons, and aromatic solvents . Solutions in chlorinated solvents slowly decompose at room temperature .Scientific Research Applications
Chemical Vapor Deposition (CVD) Precursor
Pentakis(dimethylamino)tantalum(V) is a volatile solid that serves as a CVD precursor . In the CVD process, it is used to deposit thin films of materials onto surfaces, which is a critical process in various industries, particularly in the manufacturing of semiconductors.
Production of Tantalum Nitride Thin Films
This compound is specifically used as a precursor for the production of tantalum nitride (TaN) thin films . TaN films are widely used in the electronics industry due to their excellent electrical and mechanical properties.
Production of Tantalum Oxide Thin Films
When oxygen (O2), water (H2O), nitric oxide (NO), or hydrogen peroxide (H2O2) is present during the deposition process, Pentakis(dimethylamino)tantalum(V) yields tantalum oxide (Ta2O5) thin films . Ta2O5 thin films show promise as gate dielectric materials in the manufacture of integrated circuits.
Catalyst in Organic Synthesis
Pentakis(dimethylamino)tantalum(V) has been reported to catalyze the C-alkylation of secondary amines with 1-alkenes . This reaction is useful in organic synthesis for the creation of complex organic molecules.
Hydroaminoalkylation of Olefins
This compound is also used in the hydroaminoalkylation of olefins to form alkylamines . This reaction is significant in the production of a wide range of chemicals, including pharmaceuticals and polymers.
Synthesis of Other Organometallic Compounds
Pentakis(dimethylamino)tantalum(V) is used in the synthesis of other organometallic compounds . Its reactivity and stability make it a valuable reagent in the preparation of a variety of tantalum-based compounds.
Mechanism of Action
Pentakis(dimethylamino)tantalum(V), also known as Tantalum, pentakis(dimethylamino)-, is an organometallic compound of tantalum . It is a colorless solid that is soluble in organic solvents .
Target of Action
The primary target of Pentakis(dimethylamino)tantalum(V) is the formation of tantalum nitride (TaN) thin films and tantalum oxide (Ta2O5) thin films . These thin films are used in the semiconductor industry, particularly in the manufacture of integrated circuits .
Mode of Action
Pentakis(dimethylamino)tantalum(V) acts as a volatile solid Chemical Vapor Deposition (CVD) precursor . When oxygen (O2), water (H2O), nitric oxide (NO), or hydrogen peroxide (H2O2) is present during the deposition process, it yields tantalum oxide (Ta2O5) thin films . In the absence of these, it forms tantalum nitride (TaN) thin films .
Biochemical Pathways
The compound hydrolyzes readily to release dimethylamine . This process is part of the synthesis and structure formation of the compound .
Pharmacokinetics
It’s worth noting that the compound is a volatile solid, which influences its distribution and interaction within the environment .
Result of Action
The result of the action of Pentakis(dimethylamino)tantalum(V) is the formation of tantalum nitride (TaN) thin films and tantalum oxide (Ta2O5) thin films . These thin films show promise as gate dielectric materials in the manufacture of integrated circuits .
Action Environment
The action of Pentakis(dimethylamino)tantalum(V) is influenced by the presence of oxygen (O2), water (H2O), nitric oxide (NO), or hydrogen peroxide (H2O2) during the deposition process . The compound is also sensitive to water, as it releases flammable gases upon contact with water .
Safety and Hazards
Pentakis(dimethylamino)tantalum(V) is a corrosive, reactive, and flammable material, which is also oxygen and moisture sensitive . It should be kept away from sources of ignition and stored in a tightly closed container in a dry and well-ventilated place . Always handle and store it under inert gas and avoid the formation of dust and aerosols . Inhalation or contact with skin must be avoided . In case of fire, use carbon dioxide or dry powder .
Future Directions
properties
IUPAC Name |
dimethylazanide;tantalum(5+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C2H6N.Ta/c5*1-3-2;/h5*1-2H3;/q5*-1;+5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLPMIMVDUOYFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ta+5] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30N5Ta | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173547 | |
| Record name | Pentakis(dimethylamino)tantalum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentakis(dimethylamino)tantalum(V) | |
CAS RN |
19824-59-0 | |
| Record name | Tantalum, pentakis(dimethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019824590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentakis(dimethylamino)tantalum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentakis(dimethylamino)tantalum(V) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



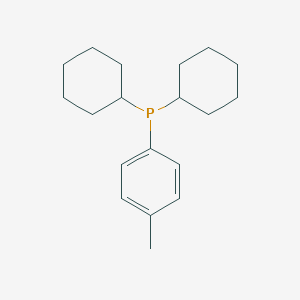
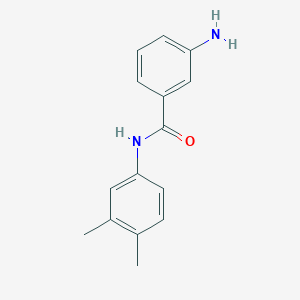





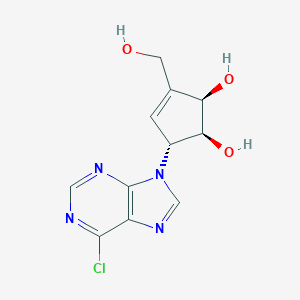

![5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B8790.png)
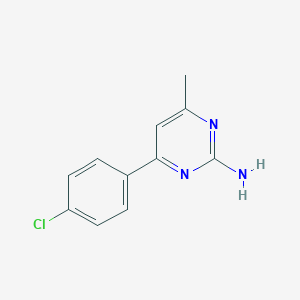
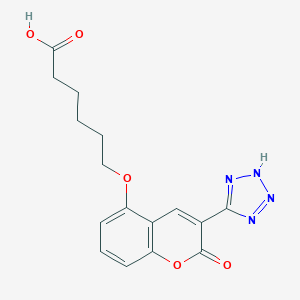

![2-Ethynyl-1-azabicyclo[2.2.2]octane](/img/structure/B8800.png)